molecular formula C8H9ClN2 B8685341 3-Chloro-5-cyclopropyl-2-methylpyrazine

3-Chloro-5-cyclopropyl-2-methylpyrazine

Cat. No.: B8685341
M. Wt: 168.62 g/mol
InChI Key: AZWSNRGDBYXJCA-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropyl-2-methylpyrazine is a substituted pyrazine derivative featuring a chlorine atom at position 3, a cyclopropyl group at position 5, and a methyl group at position 2. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their applications in pharmaceuticals, agrochemicals, and material science. The unique combination of substituents in this compound likely influences its electronic properties, steric bulk, and biological activity.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

3-chloro-5-cyclopropyl-2-methylpyrazine

InChI

InChI=1S/C8H9ClN2/c1-5-8(9)11-7(4-10-5)6-2-3-6/h4,6H,2-3H2,1H3

InChI Key

AZWSNRGDBYXJCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N=C1Cl)C2CC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs (Table 1) include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-Chloro-5-methylpyrazin-2-amine Cl (3), CH₃ (5), NH₂ (2) C₅H₆ClN₃ 143.58 Pharmaceutical intermediate; white powder
2-Chloro-5-(trifluoromethyl)pyrazine Cl (2), CF₃ (5) C₅H₂ClF₃N₂ 198.53 High reactivity in cross-coupling reactions
Methyl 3-chloro-5-methylpyrazine-2-carboxylate Cl (3), CH₃ (5), COOCH₃ (2) C₇H₇ClN₂O₂ 200.60 Ester functionality enhances lipophilicity
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile Cl (3), CF₃ (5), CN (2) C₆HClF₃N₃ 219.54 Electron-withdrawing groups (CN, CF₃) increase electrophilicity

Key Observations :

  • Chlorine Position: Chlorine at position 3 (vs.
  • Cyclopropyl vs. Methyl/CF₃ : The cyclopropyl group in the target compound introduces ring strain and increased lipophilicity compared to linear alkyl (methyl) or electron-withdrawing (CF₃) groups. This could improve membrane permeability in biological systems .
  • Methyl Group : The methyl group at position 2 (shared with and ) contributes to steric stabilization and moderate lipophilicity (logP ~1.5–2.5, inferred from ).

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